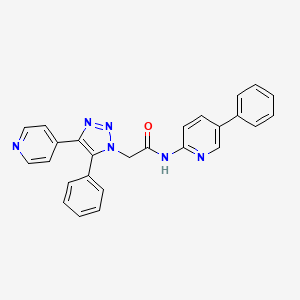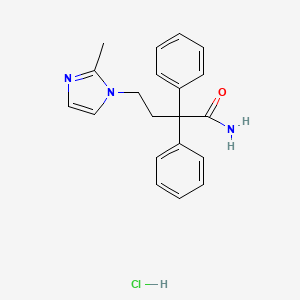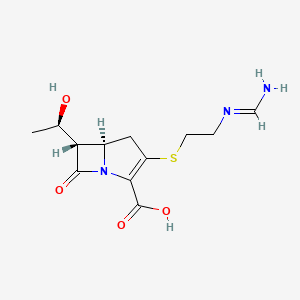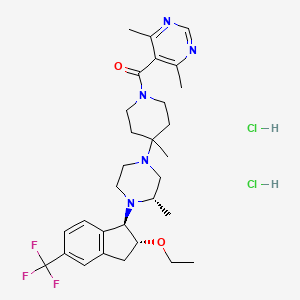
2-(5-Phenyl-4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)-N-(5-phenylpyridin-2-yl)acetamide
Descripción general
Descripción
IWP-O1 is highly potent Porcn inhibitor, The acyltransferase Porcupine (Porcn) is essential for the secretion of Wnt proteins which contribute to embryonic development, tissue regeneration, and tumorigenesis. IWP-O1 has an EC50 value of 80pM in a cultured cell reporter assay of Wnt signaling. Additionally, IWP-O1 has significantly improved metabolic stability over our previously reported Porcn inhibitors.
Aplicaciones Científicas De Investigación
Inhibition of Wnt Signaling Pathway
IWP-O1 is known as a Wnt signaling pathway inhibitor . The Wnt signaling pathway plays a crucial role in cell growth and development. Dysregulation of this pathway is often associated with various diseases, including cancer .
Modulation of Glycolytic Enzymes Expression
Research has shown that IWP-O1 can modulate the expression of glycolytic enzymes in tongue cancer cell lines . These enzymes include phosphofructokinase M, pyruvate kinase M2, and lactate dehydrogenase .
Reduction of Glucose Uptake and Lactate Release
IWP-O1 has been observed to reduce glucose uptake and lactate release in tongue squamous cell carcinoma (SCC) cells . This suggests that IWP-O1 could potentially be used to inhibit the growth of cancer cells by disrupting their energy metabolism .
Potential Therapeutic Target for Cancer
Given its effects on the Wnt signaling pathway and energy metabolism of cancer cells, IWP-O1 is being studied as a potential therapeutic target for cancer, particularly head and neck squamous cell carcinoma (HNSCC) .
Combinatorial Use with Other Inhibitors
IWP-O1 has been studied for its effects when used in combination with other inhibitors. For example, one study assessed the effects of using IWP-O1 in combination with inhibitors of glycolysis (2-deoxyglucose and lonidamine) on cell viability, proliferation, and apoptosis in tongue carcinoma cells .
Inhibition of Tumor Growth
By inhibiting the Wnt signaling pathway and disrupting the energy metabolism of cancer cells, IWP-O1 could potentially inhibit tumor growth .
Mecanismo De Acción
Target of Action
IWP-O1 is a highly potent Porcupine (Porcn) inhibitor . Porcn is an enzyme that plays a crucial role in the secretion of Wnt proteins, which are involved in various cellular processes, including cell growth and differentiation .
Mode of Action
IWP-O1 functions by preventing the secretion of Wnt proteins . It effectively suppresses the phosphorylation of Dishevelled (Dvl2/3) and Low-Density Lipoprotein Receptor-Related Protein 6 (LRP6) in HeLa cells . These proteins are associated with both β-catenin dependent and independent Wnt signaling pathways .
Biochemical Pathways
IWP-O1 affects the Wnt signaling pathway , which is often upregulated in various types of cancers . By inhibiting this pathway, IWP-O1 can modulate the expression of selected glycolytic enzymes, including phosphofructokinase M, pyruvate kinase M2, and lactate dehydrogenase . This modulation can lead to changes in glucose metabolism, a key process in cancer cell survival .
Result of Action
The inhibition of the Wnt signaling pathway by IWP-O1 leads to a reduction in the survival of cancer cells and a decrease in glucose uptake and lactate release . This can result in the attenuation of cancer cell growth and proliferation . Moreover, IWP-O1 has been shown to modulate the expression of glycolytic enzymes, which can disrupt the energy metabolism of cancer cells .
Action Environment
It’s known that the effectiveness of iwp-o1 can vary depending on the specific type of cancer cells and the presence of other signaling pathways
Propiedades
IUPAC Name |
N-(5-phenylpyridin-2-yl)-2-(5-phenyl-4-pyridin-4-yltriazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N6O/c33-24(29-23-12-11-22(17-28-23)19-7-3-1-4-8-19)18-32-26(21-9-5-2-6-10-21)25(30-31-32)20-13-15-27-16-14-20/h1-17H,18H2,(H,28,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYDQHBKIHQHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)NC(=O)CN3C(=C(N=N3)C4=CC=NC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Phenyl-4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)-N-(5-phenylpyridin-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 2-(5-Phenyl-4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)-N-(5-phenylpyridin-2-yl)acetamide (IWP-O1) in tongue cancer cells?
A: IWP-O1 inhibits the Wnt signaling pathway, which is often upregulated in head and neck squamous cell carcinoma (HNSCC), including tongue cancer. [, ] Specifically, IWP-O1 acts by disrupting the interaction between the Wnt ligand and its receptor, ultimately leading to the downregulation of Wnt-dependent gene expression. [, ] This inhibition of Wnt signaling has been shown to attenuate the survival of tongue cancer cells and reduce their glucose uptake and lactate release. []
Q2: How does the inhibition of Wnt signaling by IWP-O1 impact the metabolism of tongue cancer cells?
A: Studies have demonstrated that IWP-O1, through its inhibition of Wnt signaling, can modulate the expression of key glycolytic enzymes in tongue cancer cells. [] This modulation leads to a decrease in glycolytic activity, which is often upregulated in cancer cells to fuel their rapid growth and proliferation. [, ] By reducing glucose consumption and lactate production, IWP-O1 effectively disrupts the energetic metabolism of tongue cancer cells, contributing to its anti-cancer effects. [, ]
Q3: Are there any synergistic effects observed when combining IWP-O1 with other anti-cancer agents?
A: Research suggests that combining IWP-O1 with other inhibitors, such as Akt kinase inhibitors, can enhance the therapeutic benefit against tongue cancer cells. [] This combination has been shown to synergistically reduce cell viability, promote apoptosis, and further impair glycolytic activity compared to single-agent treatments. [] The enhanced efficacy observed in 3D spheroid models, which better mimic in vivo tumor environments, underscores the potential of such combination therapies for future clinical applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B608080.png)

![1-[5-[3,4-bis(fluoranyl)-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methyl-indazol-3-yl]-~{N},~{N}-dimethyl-methanamine](/img/structure/B608084.png)

![(11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B608088.png)
![2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one](/img/structure/B608089.png)

![N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide](/img/structure/B608091.png)
